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Dybowskin-6

Cat. No.: B1576880
Attention: For research use only. Not for human or veterinary use.
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Description

Dybowskin-6 is a cationic cyclic peptide isolated from the skin secretion of the Dybowski's brown frog ( Rana dybowskii ) . This peptide consists of 20 amino acids (Sequence: FLPLLLAGLPLKLCFLFKKC) and features a C-terminal "Rana-box" formed by a disulfide bond between Cys14 and Cys20, a structural motif common in amphibian antimicrobial peptides . Its mechanism of action is attributed to its cationic and amphipathic nature, which allows it to interact with and disrupt microbial cell membranes . In research applications, this compound exhibits broad-spectrum antimicrobial activity. It is effective against Gram-positive bacteria including Micrococcus luteus (MIC=6.25 µg/ml) and Staphylococcus aureus (MIC=12.5 µg/ml), as well as the yeast Candida albicans (MIC=50 µg/ml) . Researchers are exploring such amphibian-derived peptides to combat the growing issue of antibiotic resistance . It is crucial for researchers to note that this compound demonstrates significant hemolytic activity against human red blood cells (59.39% at 100 µg/ml) . This property highlights the importance of careful experimental design and underscores the compound's research use only status. This product is intended for laboratory research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPLLLAGLPLKLCFLFKKC

Origin of Product

United States

Isolation and Purification Methodologies of Dybowskin 6

Specimen Collection and Secretion Induction Techniques

Dybowskin-6 is a naturally occurring peptide isolated from the skin secretions of the frog species Rana dybowskii, an edible brown frog found in Korea, Japan, and Eastern Siberia. researchgate.netcapes.gov.brnih.gov The initial step in its isolation involves the collection of these secretions from live specimens.

In a typical procedure, a cohort of male Rana dybowskii frogs (e.g., n=40) is used for secretion collection. researchgate.net To induce the release of skin secretions, a non-lethal method of mild electrical stimulation is employed. The frogs are pulsed with electrodes, for instance, at 30 V and 15 mA for a duration of 3 seconds. researchgate.net This stimulation triggers the glands in the frog's skin to release a crude secretion containing a complex mixture of peptides and other molecules. researchgate.netnih.gov From a group of 40 frogs, approximately 57.55 mg of crude skin extract can be obtained. researchgate.net This raw secretion is the starting material for the subsequent purification steps.

Chromatographic Separation Techniques for Peptide Isolation

Chromatography is a fundamental technique for separating the components of a mixture. libretexts.org For the purification of this compound from crude frog skin secretion, a series of chromatographic methods are applied in succession to isolate the peptide based on its specific physicochemical properties.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary tool for purifying dybowskin peptides. researchgate.net The crude skin extract is first partially purified using Sep-Pak C-18 cartridges, which bind peptides and other hydrophobic molecules while allowing more polar compounds to be washed away. researchgate.net The resulting extract, containing a mixture of peptides, is then subjected to RP-HPLC.

The separation is based on the hydrophobic character of the peptides. A common setup involves a Vydac C-4 or C-18 column. researchgate.net Peptides are eluted using a gradient of an organic solvent, typically acetonitrile (B52724) (ACN), mixed with water and an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net For example, a linear gradient from 25% to 65% ACN containing 0.1% TFA can be run over 40 minutes at a flow rate of 2 ml/min. researchgate.net Fractions are collected as they elute from the column, and those containing antimicrobial activity are selected for further purification. researchgate.net This process is often repeated, using an analytical Vydac C-18 column, to achieve near homogeneity of the target peptide. researchgate.net The final yield of pure this compound from the initial extract is typically low, in the range of 0.3 mg. researchgate.net

ParameterValueReference
Initial MaterialCrude skin secretion from Rana dybowskii researchgate.net
Preliminary StepPartial purification on Sep-Pak C-18 cartridges researchgate.net
HPLC Column (Initial)Vydac C-4 researchgate.net
HPLC Column (Final)Analytical Vydac C-18 researchgate.net
Mobile PhaseAcetonitrile (ACN) in 0.1% Trifluoroacetic Acid (TFA) researchgate.net
Gradient25% to 65% ACN over 40 min researchgate.net
Flow Rate2 ml/min researchgate.net
Final Yield~0.3 mg researchgate.net

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size and shape. creativebiomart.net The stationary phase consists of porous beads, and smaller molecules that can enter these pores are retarded in their path down the column, while larger molecules are excluded and elute more quickly. cytivalifesciences.com

While the specific use of gel filtration for this compound is not detailed in the primary literature, it is a standard technique for peptide purification. For instance, in the purification of a related peptide, dybowskin-2CAMa, Sephadex G-25 was used. semanticscholar.orgresearchgate.net The culture supernatant containing the peptide was passed through a Sephadex G-25 column, and the eluent was monitored by absorbance at 280 nm. semanticscholar.org Fractions showing the desired biological activity were then pooled for the next purification step. semanticscholar.org Sephadex is a brand name for a type of dextran (B179266) gel used in this process. Another related peptide, a fusion protein of Dybowskin-2CDYa, was purified using Sephadex G-50 chromatography. vulcanchem.com This method is particularly useful for separating peptides from much larger or smaller molecules in the mixture. creativebiomart.net

Further purification of dybowskin-related peptides has been achieved using other advanced chromatographic materials. For the purification of dybowskin-2CAMa, after initial separation on Sephadex G-25, the active fraction was loaded onto a column packed with YMCGEL ODS-A. semanticscholar.orgresearchgate.net YMCGEL ODS-A is a silica-based C18 (octadecyl silane) reversed-phase packing material. ymc.euymcamerica.com The peptide was then eluted using a linear gradient of methanol. semanticscholar.org This step was followed by a final purification using C18 reverse-phased HPLC, demonstrating a multi-step chromatographic strategy to achieve high purity. semanticscholar.orgresearchgate.net

Gel Filtration Chromatography (e.g., Sephadex G-25)

Purity Assessment Methodologies

Following the extensive purification process, the homogeneity of the isolated this compound must be confirmed. This is typically achieved by a combination of methods, with mass spectrometry being a key analytical tool. researchgate.netnih.gov A symmetrical peak shape on an analytical HPLC chromatogram also provides an indication of purity. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. abo.fi Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique particularly well-suited for analyzing biomolecules like peptides, as it minimizes fragmentation. abo.fibelspo.be In MALDI Time-of-Flight (TOF) MS, the mass-to-charge ratio is determined by measuring the time it takes for an ion to travel through a flight tube to a detector. abo.fibruker-daltonics.jp

For this compound and its related peptides, MALDI-MS was used to determine their molecular masses. researchgate.net The experimentally observed masses were found to be consistent with the predicted masses calculated from their amino acid sequences. researchgate.net For example, the amino acid sequence of this compound is FLPLLLAGLPLKLCFLFKKC. researchgate.netnih.gov MALDI-MS analysis was also crucial in confirming the presence of an intramolecular disulfide bridge within the peptide structure. The observed masses of the native peptides were, on average, 1.2 Da less than the calculated masses of the linear versions without the disulfide bond, which is consistent with the loss of two hydrogen atoms upon the formation of the cysteine bridge. researchgate.net The high accuracy and precision of mass spectrometry make it an indispensable tool for verifying the identity and assessing the purity of isolated peptides like this compound. nih.govnih.gov

TechniqueApplication for this compoundFindingsReference
MALDI-MS Molecular Mass DeterminationConfirmed the molecular mass consistent with the amino acid sequence. researchgate.net
MALDI-MS Structural ConfirmationConfirmed the presence of one intramolecular disulfide bridge. researchgate.net
Analytical RP-HPLC Purity AssessmentA single, symmetrical peak shape indicated near homogeneity. researchgate.net

Electrophoretic Techniques (e.g., Tricine-SDS-PAGE)

Electrophoretic techniques are instrumental in the analysis and purity assessment of peptides like this compound. Among these, Tricine-Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (Tricine-SDS-PAGE) is particularly well-suited for the separation of low molecular weight peptides. umt.edu.myunl.pt The purity of antimicrobial peptide fractions, including those of the Dybowskin family, has been successfully confirmed using gel electrophoresis. biologists.com

Tricine-SDS-PAGE is a variation of the standard Laemmli SDS-PAGE system and is the preferred method for resolving proteins and peptides smaller than 30 kDa. unl.pt This technique has been effectively used to determine the protein profiles of skin secretions from various Rana species, leading to the detection of peptides with molecular masses of ≤5 kDa. nih.gov In studies involving antimicrobial peptides from the skin of Bornean frogs, Tricine-SDS-PAGE was employed to assess the purity of partially purified peptide extracts. umt.edu.my Similarly, research on the antimicrobial peptides from Rana sylvatica utilized 15% Tris-tricine gels to separate peptide extracts. biologists.com

The methodology involves the preparation of a discontinuous buffer system with tricine (B1662993) replacing glycine (B1666218) in the cathode buffer. This modification allows for better separation of small peptides that might otherwise be poorly resolved or run with the dye front in conventional glycine-based systems. A typical Tricine-SDS-PAGE setup for analyzing frog-derived antimicrobial peptides might involve a stacking gel, a spacer gel, and a separating gel with varying acrylamide (B121943) concentrations to optimize resolution. umt.edu.my

For instance, a protocol could involve a 4% stacking gel, a 10% spacer gel, and a 16.6% separating gel. umt.edu.my The separated peptides can then be visualized using staining methods such as Coomassie Brilliant Blue or silver staining. nih.govresearchgate.net Silver staining is particularly sensitive for detecting low concentrations of peptides. researchgate.net

Below is an interactive data table summarizing the application of Tricine-SDS-PAGE in the analysis of antimicrobial peptides from frog skin, based on findings from related research.

SpeciesGel CompositionDetected Peptide SizeReference
Rana dalmatinaTricine-SDS-PAGE (Coomassie Brilliant Blue staining)≤5 kDa nih.gov
Rana macrocnemisTricine-SDS-PAGE (Coomassie Brilliant Blue staining)≤5 kDa nih.gov
Rana tavasensisTricine-SDS-PAGE (Coomassie Brilliant Blue staining)≤5 kDa nih.gov
Rana holtziTricine-SDS-PAGE (Coomassie Brilliant Blue staining)≤5 kDa nih.gov
Chalcorana raniceps4% stacking, 10% spacer, 16.6% separating gel<3.5 kDa umt.edu.my
Odorrana hosii4% stacking, 10% spacer, 16.6% separating gel<3.5 kDa umt.edu.my
Meristogenys jerboa4% stacking, 10% spacer, 16.6% separating gel<3.5 kDa umt.edu.my
Rana sylvatica15% Tris-tricine gel (Silver staining)Not specified biologists.com

Structural Characterization and Comparative Sequence Analysis of Dybowskin 6

Primary Structure Elucidation

The determination of the precise amino acid sequence, or primary structure, of Dybowskin-6 was accomplished through established biochemical techniques.

The amino acid sequence of purified this compound was determined using automated Edman degradation. researchgate.net This classic method sequentially removes one amino acid residue at a time from the N-terminus of the peptide. upcollege.ac.in Each removed residue is then identified, allowing for the reconstruction of the entire peptide sequence. upcollege.ac.in This process revealed that this compound is composed of 20 amino acid residues. researchgate.net The determined primary structure is detailed in the table below.

Table 1: Primary Structure of this compound

Sequence Position Amino Acid (3-Letter Code) Amino Acid (1-Letter Code)
1 Phenylalanine F
2 Leucine (B10760876) L
3 Proline P
4 Leucine L
5 Leucine L
6 Leucine L
7 Alanine (B10760859) A
8 Glycine (B1666218) G
9 Leucine L
10 Proline P
11 Leucine L
12 Lysine (B10760008) K
13 Leucine L
14 Cysteine C
15 Phenylalanine F
16 Leucine L
17 Phenylalanine F
18 Lysine K
19 Lysine K
20 Cysteine C

Data sourced from research on antimicrobial peptides from Rana dybowskii. researchgate.netcapes.gov.br

Complementing traditional methods like Edman degradation, de novo peptide sequencing via tandem mass spectrometry (MS/MS) is a powerful, high-throughput approach for determining a peptide's sequence directly from its fragmentation pattern without a sequence database. wikipedia.orgijbs.com In this process, the peptide is fragmented, and the mass-to-charge ratios of the resulting fragment ions are measured. bioinfor.com Algorithms then piece together the amino acid sequence by calculating the mass differences between adjacent peaks in the spectrum, which correspond to individual amino acid residues. nih.gov While automated Edman degradation was the specified method used for sequencing this compound, mass spectrometry was employed for mass determination and to confirm the peptide's purity and integrity. researchgate.net

Automated Edman Degradation Sequencing

Molecular Mass Determination

The molecular mass of this compound was determined using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). researchgate.net This analysis confirmed that the experimentally observed molecular mass was consistent with the predicted mass calculated from its amino acid sequence. researchgate.net

Significantly, the analysis revealed the presence of an intramolecular disulfide bridge. The observed mass of the native peptide was, on average, 1.2 Da less than the calculated mass of the linear peptide, a difference that accounts for the loss of two hydrogen atoms during the formation of a disulfide bond between two cysteine residues. researchgate.net This confirmed a cyclic structure within the peptide, formed by a bond between the two cysteine residues at positions 14 and 20. researchgate.net

Amino Acid Composition Analysis

The amino acid composition of this compound, derived from its 20-residue primary sequence (FLPLLLAGLPLKLCFLFKKC), is characterized by a high proportion of hydrophobic residues, particularly Leucine.

Table 2: Amino Acid Composition of this compound

Amino Acid Abbreviation Count
Alanine Ala (A) 1
Cysteine Cys (C) 2
Phenylalanine Phe (F) 3
Glycine Gly (G) 1
Lysine Lys (K) 3
Leucine Leu (L) 7
Proline Pro (P) 2

This table is derived from the primary sequence of this compound. researchgate.netnih.gov

Sequence Homology and Phylogenetic Relationships

Database searches and sequence alignments have shown that this compound shares significant amino acid sequence similarity with other antimicrobial peptides, particularly those from the brevinin-1 (B586460) family. researchgate.netnih.gov Notably, this compound exhibits 50% sequence similarity with both gaegurin-6 and brevinin-1E. researchgate.net These relationships suggest a shared evolutionary origin and place this compound within a recognized class of amphibian defense peptides.

A key structural feature of this compound and other related peptides is the presence of a "Rana-box". researchgate.netcapes.gov.br This is a conserved cyclic domain at the C-terminus, typically composed of seven amino acid residues flanked by two cysteine residues that form an intramolecular disulfide bond. nih.govnih.gov This structure is a hallmark of many antimicrobial peptide families isolated from frogs of the genus Rana, including brevinins, esculentins, and gaegurins. nih.govcore.ac.uk All the dybowskin peptides, including this compound, contain a Rana-box, and the consensus sequence for this domain in the dybowskin family is C-[L/K/F]-[I/L/A]-[S/L/F]-[G/K/R]-[K/G/I]-C. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
Brevinin-1E
This compound

Comparative Analysis with Brevinin-1-like Peptides

This compound, a 20-amino acid peptide isolated from the skin secretion of the frog Rana dybowskii, exhibits notable sequence similarity to the brevinin-1 family of antimicrobial peptides (AMPs). researchgate.netcapes.gov.br Specifically, it shares approximately 50% amino acid sequence identity with brevinin-1E. researchgate.net The brevinin-1 family, first isolated from Rana brevipoda porsa, typically consists of 24 amino acids. nih.gov A defining characteristic of both this compound and the brevinin-1 peptides is the presence of a "Rana-box" at the C-terminus. researchgate.netcapes.gov.br This conserved cyclic heptapeptide (B1575542) domain is formed by an intramolecular disulfide bond between two cysteine residues. capes.gov.brnih.gov In brevinin-1, this structure is represented by the sequence Cys-XXX-Lys/Arg-Lys-Cys. nih.gov This Rana-box is crucial for the structural integrity and biological activity of these peptides.

While sharing the fundamental Rana-box feature, variations in the amino acid sequence outside of this conserved domain contribute to the diversity within the broader family of Rana-derived AMPs. These differences in sequence can influence the peptides' antimicrobial spectrum and efficacy. mdpi.com The relationship between this compound and brevinin-1 peptides underscores a common evolutionary origin while highlighting the diversification that leads to a wide array of defense molecules within a single frog species. researchgate.netcapes.gov.br

Comparison with Gaegurin-6 and Other Rana-Derived AMPs

This compound also displays a 50% amino acid sequence similarity to gaegurin-6. researchgate.net Gaegurins are another family of antimicrobial peptides isolated from ranid frogs. karishmakaushiklab.com This level of similarity suggests a shared ancestry and functional parallels between the dybowskin and gaegurin families.

Beyond the brevinins and gaegurins, the skin secretions of Rana species contain a diverse arsenal (B13267) of AMPs, including esculentins, temporins, and ranalexins. nih.govcdnsciencepub.com this compound, along with its five other identified dybowskin counterparts (dybowskin-1 through -5), adds to this complex library of defense peptides. researchgate.netcapes.gov.br Each of these peptide families, while often sharing conserved structural motifs like the Rana-box, possesses unique amino acid sequences. researchgate.netcapes.gov.brnih.gov For instance, other dybowskin peptides show similarities to ranalexins, brevinin-2, and esculentin-2. capes.gov.br This molecular diversity is believed to be a key strategy for protecting the frog from a wide spectrum of microbial pathogens. nih.govnih.gov

Implications for Evolutionary Diversification of Amphibian AMPs

The extensive diversity of antimicrobial peptides within a single frog species, and even more so across different ranid species, points to a dynamic evolutionary process. nih.govnih.gov The presence of multiple AMP families, such as the dybowskins, brevinins, and gaegurins, all co-existing within Rana frogs, suggests that gene duplication events followed by mutations have been a primary driver of this diversification. mdpi.comnih.gov This process allows for the generation of a large number of peptides with varied sequences and, consequently, a broad range of antimicrobial activities. mdpi.comoup.com

The evolution of these AMPs is likely driven by the selective pressure exerted by pathogens in the frog's environment. oup.comoup.com The constant need to combat a changing array of bacteria, fungi, and viruses would favor the retention and positive selection of new peptide variants. oup.com The structural similarities, such as the conserved Rana-box in this compound and brevinin-1, indicate a common ancestral gene, while the sequence variations highlight the subsequent adaptive radiation of these defense molecules. researchgate.netcapes.gov.broup.com Therefore, the study of peptides like this compound provides valuable insights into the evolutionary mechanisms that have shaped the innate immune systems of amphibians. oup.comoup.com

Predicted and Experimentally Determined Secondary Structure

Alpha-Helical Propensities

Antimicrobial peptides, including those derived from amphibians, often adopt an α-helical conformation, particularly when interacting with microbial membranes. researchgate.netnih.govresearchgate.net This structure is characterized by a coiled polypeptide chain held together by hydrogen bonds between the carbonyl oxygen of one amino acid and the amide hydrogen of an amino acid four residues ahead in the sequence. wikipedia.org The propensity of a peptide to form an α-helix is influenced by its amino acid composition. uvm.edu Residues like alanine, leucine, and methionine are considered strong helix-formers, while proline and glycine tend to disrupt helical structures. wikipedia.orguvm.edu

For this compound (sequence: FLPLLLAGLPLKLCFLFKKC), the presence of multiple leucine and alanine residues suggests a propensity to form an α-helical structure. researchgate.net This is a common feature among many AMPs, as the helical conformation facilitates their interaction with and disruption of microbial cell membranes. nih.gov The α-helical structure allows for the segregation of hydrophobic and hydrophilic residues, leading to an amphiphilic molecule. arxiv.org

Influence of Specific Amino Acid Residues on Conformation (e.g., Proline-induced kinks)

The two cysteine residues at positions 13 and 20 are also critical for the structure of this compound. researchgate.net These residues form an intramolecular disulfide bond, creating the cyclic "Rana-box" domain at the C-terminus. researchgate.netcapes.gov.brbbk.ac.uk This covalent linkage adds significant conformational stability to the peptide. bbk.ac.uk

Amphiphilic Properties and Hydrophobicity Profiles

A key characteristic of many antimicrobial peptides, including this compound, is their amphiphilicity, meaning they have both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. arxiv.orgmdpi.comnih.gov This property is crucial for their mechanism of action, which typically involves interacting with and disrupting the lipid bilayer of microbial cell membranes. nih.gov

The amphiphilicity of this compound arises from the spatial arrangement of its amino acid residues in its predicted α-helical structure. A helical wheel projection of this compound would likely show a separation of its hydrophobic and hydrophilic residues. The hydrophobic residues, such as phenylalanine (F), leucine (L), and alanine (A), would be positioned on one face of the helix, while the hydrophilic and charged residues, such as lysine (K), would be on the opposite face. researchgate.netnih.gov This segregation creates a hydrophobic surface that can insert into the lipid core of the bacterial membrane and a hydrophilic surface that can interact with the polar head groups of the lipids and the aqueous environment. arxiv.orgmdpi.com

The hydrophobicity profile of a peptide can be quantified, and it is a critical factor in its antimicrobial and hemolytic (red blood cell-disrupting) activity. While a certain level of hydrophobicity is required for membrane interaction, excessively hydrophobic peptides can become non-selective and damage host cells. The balance between hydrophobicity and charge in peptides like this compound is a result of evolutionary optimization to maximize antimicrobial efficacy while minimizing toxicity to the host. arxiv.org

Advanced Structural Analysis Methodologies (e.g., NMR Spectroscopy, Circular Dichroism)

Advanced spectroscopic techniques are pivotal in elucidating the three-dimensional structures of peptides like this compound. NMR spectroscopy can provide detailed information on atomic-level connectivity and spatial proximity, while CD spectroscopy offers insights into the secondary structure elements of the peptide in different environments.

Although specific NMR and CD studies on this compound have not been reported, extensive research on other members of the brevinin-1 family, such as Brevinin-1E and Brevinin-1GHd, allows for a comparative understanding of the structural features likely present in this compound. portlandpress.comscilit.com These studies consistently show that brevinin-1 peptides adopt an α-helical conformation, a feature that is critical for their antimicrobial activity. portlandpress.comscilit.com

Comparative Sequence Analysis

The primary amino acid sequence of this compound is FLPLLLAGLPLKLCFLFKKC. portlandpress.com A defining characteristic of the brevinin-1 family, including this compound, is the presence of a "Rana-box" motif at the C-terminus. portlandpress.comnih.gov This is a conserved sequence featuring a disulfide bond between two cysteine residues, creating a cyclic domain. mdpi.com

A comparison of the this compound sequence with other brevinin-1 peptides reveals conserved hydrophobic and cationic residues, which are essential for their interaction with microbial membranes. The proline residues present in the sequence of this compound are known to introduce kinks in the peptide backbone, which can be important for its biological activity. portlandpress.com

This table presents the primary amino acid sequence of this compound alongside other related peptides for comparative analysis.

Expected Structural Features from NMR and CD

Based on studies of homologous brevinin-1 peptides, it is anticipated that NMR analysis of this compound would reveal a predominantly α-helical structure, particularly in a membrane-mimicking environment such as trifluoroethanol (TFE) solution. portlandpress.comscilit.com The presence of numerous Nuclear Overhauser Effect (NOE) cross-peaks between backbone and side-chain protons would be indicative of such a helical fold.

Synthetic Strategies and Rational Design of Dybowskin 6 Analogs and Derivatives

Chemical Peptide Synthesis Methodologies

The primary method for producing Dybowskin-6 and its analogs is solid-phase peptide synthesis (SPPS), most commonly employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. researchgate.netbanglajol.info This well-established technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

In a typical Fmoc-based synthesis of this compound, a resin, such as 2-chlorotrityl chloride resin, is used to support the growing peptide. nih.gov The synthesis proceeds through a series of coupling and deprotection steps. The Fmoc protecting group on the N-terminus of the amino acid is removed, and the next Fmoc-protected amino acid is activated and coupled to the free amine. This cycle is repeated until the full-length 20-amino acid sequence of this compound is assembled.

Following the completion of the linear sequence, the peptide is cleaved from the resin. A cleavage cocktail, often containing trifluoroacetic acid (TFA) along with scavengers like 1,2-ethanedithiol (B43112) and thioanisole, is used to remove the peptide from the resin and deprotect the amino acid side chains. nih.gov The crude peptide is then precipitated, purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. researchgate.netbanglajol.info

A crucial step in the synthesis of active this compound is the formation of the intramolecular disulfide bond between the two cysteine residues. This is typically achieved through an oxidation reaction after the linear peptide has been purified. nih.gov The correct formation of this cyclic structure is confirmed by mass spectrometry, where a decrease in the molecular mass corresponding to the loss of two hydrogen atoms is observed. nih.gov

Design Principles for Enhanced Activity and Stability

The rational design of peptide analogs aims to improve upon the native sequence's properties, such as antimicrobial potency, selectivity, and stability against proteases.

Amino Acid Substitution and Modification Strategies

Single or multiple amino acid substitutions are a powerful tool for modulating the biophysical properties and biological activities of antimicrobial peptides. mdpi.com Key properties that are often targeted for optimization include hydrophobicity, net positive charge, and amphipathicity.

Incorporation of Unnatural Amino Acids

The introduction of unnatural amino acids (UAAs) into a peptide sequence can bestow novel properties that are not achievable with the 20 canonical amino acids. wikipedia.orgnih.gov UAAs can be used to enhance structural stability, introduce new reactive groups for bioconjugation, or improve resistance to enzymatic degradation. wikipedia.orgriken.jp

For this compound, incorporating D-amino acids in place of their L-counterparts at specific positions can significantly increase resistance to proteases, which are a major hurdle for the therapeutic use of peptides. biorxiv.org The site-specific incorporation of UAAs can be achieved through chemical synthesis or by engineering cellular translation machinery. riken.jpbitesizebio.com For example, photo-reactive amino acids could be incorporated to study peptide-membrane interactions through photo-crosslinking. riken.jp

Chain Length Optimization and Cyclization Approaches

Optimizing the chain length of a peptide can impact its activity and cost of production. While the full length of a peptide may be required for its native function, sometimes shorter fragments can retain or even have enhanced activity. researchgate.net

Cyclization is a widely used strategy to improve the stability and biological activity of peptides. nih.govfrontiersin.orgnih.gov By constraining the peptide's conformation, cyclization can lead to a more favorable orientation for target binding and increased resistance to exopeptidases. frontiersin.org this compound already possesses a natural disulfide cyclization. nih.gov Further modifications could involve "stapling" the peptide by introducing synthetic linkers between amino acid side chains to create a more rigid helical structure, a technique that has been shown to enhance the properties of other peptides. google.com Head-to-tail cyclization is another approach that can enhance the stability and antimicrobial activity of peptides. nih.gov

Recombinant Expression Systems for Peptide Production

For large-scale and cost-effective production of peptides, recombinant expression systems are often preferred over chemical synthesis. remedypublications.commdpi.com

Utilization of Microbial Hosts (e.g., Pichia pastoris, E. coli)

The methylotrophic yeast Pichia pastoris and the bacterium Escherichia coli are two of the most common and well-characterized hosts for recombinant protein and peptide production. researchgate.netabyntek.com

Pichia pastoris offers several advantages for the expression of antimicrobial peptides like this compound. It is capable of performing post-translational modifications, including disulfide bond formation, which is crucial for the activity of this compound. researchgate.netsemanticscholar.org The expression of heterologous proteins in P. pastoris is often driven by strong, inducible promoters like the alcohol oxidase 1 (AOX1) promoter. researchgate.netsemanticscholar.org Studies on other Dybowskin peptides, such as Dybowskin-2CAMa, have demonstrated successful expression and secretion in P. pastoris, yielding a biologically active peptide. semanticscholar.org

Escherichia coli is another powerful and widely used expression host due to its rapid growth, high expression levels, and the availability of numerous genetic tools. nih.govabyntek.com However, the expression of antimicrobial peptides in E. coli can be toxic to the host. To circumvent this, peptides are often expressed as fusion proteins with a larger, non-toxic partner. remedypublications.com This strategy also protects the peptide from proteolytic degradation within the host cell. remedypublications.com Following purification of the fusion protein, the target peptide is cleaved off using a specific protease. The T7 promoter system is a commonly used strong promoter for high-level expression in E. coli. nih.gov

While specific protocols for the recombinant expression of this compound have not been detailed in the literature, the successful expression of other Dybowskin family members provides a solid foundation and methodology that could be adapted for its production. researchgate.netsemanticscholar.org

Optimization of Gene Cloning and Expression Vectors

The production of this compound and its analogs for research and potential applications relies on efficient recombinant expression systems. While the original isolation of this compound was from the skin secretions of Rana dybowskii, large-scale production necessitates heterologous expression. researchgate.netcapes.gov.br The development of such systems involves the strategic selection and optimization of gene cloning and expression vectors.

General strategies for the recombinant expression of antimicrobial peptides (AMPs) like this compound are well-documented. google.com These typically involve inserting the synthetic gene sequence encoding the peptide into a suitable plasmid vector. For bacterial expression, particularly in E. coli, vectors are chosen for high-copy number and the presence of strong, inducible promoters (e.g., T7 lac promoter) to control the expression of the peptide, which can be toxic to the host cell. To prevent degradation by host proteases and to facilitate purification, the peptide is often expressed as a fusion protein, linked to a larger, more stable protein partner.

In mammalian cell systems, epitope tagging vectors such as the pCMV-Tag series may be employed. google.com These vectors allow the target gene to be expressed with a tag (like FLAG or c-myc), which can be used for detection and purification. google.com Although these general methodologies are standard for peptide production, specific studies detailing the optimization of gene cloning and expression vectors exclusively for this compound are not extensively covered in the available literature. Research would focus on codon optimization for the chosen expression host, selection of the most effective fusion partner and cleavage site, and fine-tuning induction conditions to maximize the yield of the soluble, correctly folded peptide.

Fermentation and Purification of Recombinant Peptides

Following successful cloning into an expression vector, the next stages are fermentation to generate biomass and subsequent purification of the peptide. For recombinant peptides, this process begins with the large-scale culture of the host organism (e.g., E. coli) under conditions that promote high-density growth. Expression of the target peptide is then induced, followed by cell harvesting and lysis.

The purification protocol for the native this compound provides a template for the purification of its recombinant form. The original study utilized a multi-step process involving reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net

Initial Capture: Skin secretions were first acidified and centrifuged to remove insoluble material. researchgate.net

Fractionation: The supernatant was applied to a C18 RP-HPLC column and eluted with a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA). researchgate.net

Final Purification: Fractions containing antimicrobial activity were collected and subjected to further rounds of purification on analytical C18 columns with shallower acetonitrile gradients to isolate the peptide to homogeneity. researchgate.net

For a recombinant this compound expressed as a fusion protein, the initial steps would involve affinity chromatography tailored to the fusion tag. Subsequently, the fusion tag would be proteolytically cleaved, and the liberated this compound would be purified from the tag and protease using methods like RP-HPLC, similar to the protocol for the native peptide. Mass spectrometry and analytical HPLC are used throughout the process to confirm the identity and purity of the final product. researchgate.net

Structure-Activity Relationship (SAR) Studies on this compound and its Variants

Understanding the relationship between the structure of this compound and its biological function is crucial for designing more potent or specific analogs. SAR studies investigate how modifications to the peptide's sequence and structure affect its activity.

Identification of Key Residues for Specific Biological Activities

The 20-amino-acid sequence of this compound, FLPLLLAGLPLKLCFLFKKC , contains several features that are critical for its structure and function. researchgate.netnih.gov

"Rana-box" Domain: Like many peptides isolated from Ranid frogs, this compound possesses a C-terminal heptapeptide (B1575542) domain (-KLCFLFK-) flanked by cysteine residues (Cys13 and Cys20). researchgate.netcapes.gov.brnih.gov These cysteines form an intramolecular disulfide bridge, creating a cyclic structure known as the "Rana-box." researchgate.net This conserved motif is considered essential for the structural integrity and biological activity of this family of peptides.

Proline Residues: this compound is rich in proline residues (Pro3, Pro4, Pro9). Proline is known to introduce kinks or bends into peptide secondary structures. researchgate.net The presence of these residues likely influences the peptide's three-dimensional conformation and its mode of interaction with microbial membranes, possibly differentiating its mechanism from other Dybowskin peptides that lack this feature. researchgate.net

Cationic Residues: The two C-terminal lysine (B10760008) residues (Lys18, Lys19) provide a localized region of positive charge (cationic cluster). This positive charge is a hallmark of many antimicrobial peptides, facilitating the initial electrostatic attraction to the negatively charged components of bacterial cell membranes.

Hydrophobic Residues: The peptide has a high content of hydrophobic amino acids, particularly leucine (B10760876) (Leu2, Leu5, Leu6, Leu8, Leu10, Leu12, Leu15) and phenylalanine (Phe1, Phe16), which are crucial for inserting into and disrupting the lipid bilayer of microbial membranes. nih.gov

Correlation Between Physicochemical Properties and Biological Function

The biological activity of this compound is intrinsically linked to its physicochemical properties, such as hydrophobicity and amphipathicity. The distribution of hydrophobic and hydrophilic (cationic) residues allows the peptide to adopt an amphipathic structure, which is critical for its membrane-disrupting function. nih.gov

Table 1: Physicochemical and Structural Properties of this compound

Property Value/Description Source
Amino Acid Sequence FLPLLLAGLPLKLCFLFKKC researchgate.net
Number of Residues 20 researchgate.net
Molecular Mass (Predicted) 2307.0 Da researchgate.net
Molecular Mass (Observed) 2305.8 Da researchgate.net
Key Structural Feature Intramolecular disulfide bridge (Cys13-Cys20) researchgate.net
Secondary Structure Predicted to have a high percentage of extended strand and random coil. researchgate.net
Mean Hydrophobicity 0.81 researchgate.net

| Mean Hydrophobic Moment | 0.44 | researchgate.net |

Note: The observed molecular mass being ~1.2 Da less than the calculated mass of the linear peptide confirmed the presence of the intramolecular disulfide bond. researchgate.net

Development of Conjugates and Formulations for Research Applications

To enhance the utility of this compound, particularly its specificity, research has moved towards the development of peptide conjugates. google.comjustia.com This strategy involves linking the antimicrobial peptide (the "effector" or "warhead") to a distinct targeting moiety that can specifically recognize and bind to a particular microorganism. justia.com

These chimeric molecules, sometimes referred to as Specifically Targeted Anti-Microbial Peptides (STAMPs), can be created in several ways:

Fusion Proteins: The genetic sequences for the targeting peptide and this compound can be joined and expressed as a single recombinant fusion protein. justia.com

Chemical Conjugation: The two peptide components can be synthesized separately and then chemically linked together. justia.com This can be a direct linkage or can be mediated by a linker molecule. A common choice for a linker is polyethylene (B3416737) glycol (PEG), which can improve the solubility and stability of the conjugate. google.comjustia.com

The development of formulations is also essential for the application of this compound and its conjugates in research settings. google.com Formulations are designed to maintain the peptide's stability and activity. Simple formulations may involve dissolving the peptide in a buffered solution like phosphate-buffered saline (PBS). google.com For specific applications, other components may be added. For instance, research on oral biofilms might utilize formulations containing ethanol (B145695) or glycerin. google.com These conjugates and formulations allow researchers to harness the antimicrobial potential of this compound for highly specific applications, such as detecting or inhibiting the growth of a particular bacterial strain in a mixed population. justia.com

Future Research Directions and Therapeutic Implications

Elucidation of Undiscovered Molecular Targets and Pathways

The primary mechanism of action for many antimicrobial peptides involves interaction with and disruption of microbial cell membranes. nih.govuclan.ac.ukbohrium.com However, the precise molecular interactions of Dybowskin-6 are yet to be fully elucidated. Future research should prioritize the identification of its specific molecular targets. This compound possesses the amino acid sequence FLPLLLAGLPLKLCFLFKKC and is classified as a member of the brevinin-1 (B586460) peptide family. researchgate.netnih.gov A notable feature of its structure is the presence of proline residues, which can induce a kink in the peptide's helical structure. researchgate.net This suggests that its mode of action may differ from other dybowskin peptides that lack this structural feature. researchgate.net

Investigating these differences is a key area for future studies. It is plausible that beyond simple membrane permeabilization, this compound may interact with specific membrane proteins or lipids, or even have intracellular targets. nih.gov Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and surface plasmon resonance can be employed to identify binding partners. Understanding these interactions at a molecular level is crucial for explaining its activity spectrum and for the rational design of more potent derivatives.

Exploration of Novel Biological Activities Beyond Antimicrobial Action

While initially identified for their antimicrobial properties, many amphibian-derived peptides have been found to possess a range of other biological activities, including antiviral, antifungal, anticancer, and immunomodulatory effects. mdpi.comexplorationpub.comfrontiersin.orgnih.gov For instance, some AMPs have demonstrated the ability to promote wound healing. frontiersin.org

Currently, the documented activity of this compound is limited to its broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov However, its activity against some bacterial strains is noted to be weaker than other dybowskin peptides like dybowskin-4. nih.govresearchgate.net Future research should venture beyond its antimicrobial properties. Screening this compound for other biological activities is a logical next step. For example, its potential as an anticancer agent could be investigated against various cancer cell lines, and its immunomodulatory effects could be assessed by examining its influence on cytokine production and immune cell migration. The fusion of Dybowskin-2CDYa with human epidermal growth factor (hEGF) has shown promise in promoting cell proliferation, suggesting a potential for similar modifications of this compound in wound healing applications. vulcanchem.com

Advanced Derivatization and Modification Strategies for Enhanced Efficacy

The native form of a peptide is not always optimal for therapeutic use due to potential issues with stability, toxicity, and efficacy. banglajol.info Chemical modification and derivatization are powerful tools to enhance the therapeutic potential of peptides like this compound. nih.gov There are currently no published studies on the derivatization of this compound.

Future research in this area could draw inspiration from studies on other dybowskin peptides. For example, the synthetic peptide AWRK6 was derived from Dybowskin-2CDYa by replacing arginine residues with lysine (B10760008), which resulted in a 2- to 4-fold increase in potency against several bacterial strains. banglajol.infomdpi.com Similar strategies could be applied to this compound. This could involve amino acid substitutions to increase its net positive charge or amphipathicity, which are known to be important for antimicrobial activity. nih.gov Other modifications could include N- or C-terminal modifications to improve stability against proteases, or the attachment of fatty acids to create lipopeptides, which can enhance membrane interaction. nih.gov The goal of these modifications would be to create analogs of this compound with improved antimicrobial potency, reduced hemolytic activity, and enhanced stability in biological fluids.

Systems Biology Approaches to Understand this compound Interactions

Systems biology, which aims to understand the complex interactions within biological systems, offers a powerful framework for studying the effects of antimicrobial peptides. mdpi.com By integrating various "omics" data (genomics, transcriptomics, proteomics, metabolomics), a more holistic understanding of a peptide's mechanism of action and its impact on the target organism can be achieved. nih.gov

To date, no systems biology studies have been conducted on this compound. Future research could employ these approaches to map the global cellular response of bacteria to this compound treatment. For example, transcriptomic and proteomic analyses could reveal which genes and proteins are up- or down-regulated upon exposure to the peptide, providing clues about its specific pathways of action beyond membrane disruption. This could lead to the discovery of novel targets and resistance mechanisms. embopress.org

Translational Research Potential in Preclinical Disease Models

The ultimate goal of developing new antimicrobial agents is their successful application in treating infectious diseases. While in vitro studies provide essential initial data, in vivo studies in preclinical disease models are critical to assess a compound's therapeutic potential. There is currently no published data on the efficacy of this compound in any preclinical disease models.

A derivative of Dybowskin-2CDYa, AWRK6, has shown promising results in a murine model of endotoxemia, where it reduced serum levels of pro-inflammatory cytokines and improved survival rates. nih.gov This provides a strong rationale for evaluating this compound and its future derivatives in similar models. Preclinical studies could involve testing the efficacy of this compound in models of bacterial sepsis, skin infections, or wound infections. Such studies are essential to determine its pharmacokinetic and pharmacodynamic properties and to establish a foundation for potential clinical development.

Biotechnological Applications and Production Scalability

For any peptide to become a viable therapeutic, a scalable and cost-effective production method is necessary. remedypublications.com While direct extraction from natural sources is possible, it is often inefficient and yields low quantities. semanticscholar.org Chemical synthesis is an option, but it can be expensive for larger peptides. semanticscholar.org Recombinant DNA technology offers a promising alternative for the large-scale production of antimicrobial peptides. remedypublications.comdoccheck.com

Currently, there are no specific reports on the biotechnological production of this compound. However, various expression systems, such as Escherichia coli and the yeast Pichia pastoris, have been successfully used to produce other antimicrobial peptides, including Dybowskin-2CAMa. semanticscholar.orgdoccheck.comresearchgate.net Future research should focus on developing a robust and efficient recombinant production system for this compound. This would involve optimizing expression vectors, host strains, and purification protocols to obtain high yields of the active peptide. doccheck.com Establishing a scalable production process is a critical step towards the potential commercialization of this compound as a therapeutic agent.

Q & A

Q. What are the primary structural characteristics of Dybowskin-6 that contribute to its antimicrobial activity?

this compound is a 20-amino acid peptide isolated from Rana dybowskii skin secretions, characterized by a predominance of Ee-type secondary structures (α-helix and β-sheet) . Its amphipathic design, with hydrophobic and cationic residues, enables membrane disruption in Gram-negative bacteria (e.g., E. coli, MIC = 5.5–44 μM). Structural analysis methods include circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to confirm folding patterns. Researchers should correlate structural motifs (e.g., charge distribution, helical propensity) with MIC data to identify key functional domains .

Q. How do researchers standardize assays to evaluate this compound’s antimicrobial efficacy?

Standardized protocols such as the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method are recommended. Key parameters include:

  • Bacterial inoculum size: 5 × 10⁵ CFU/mL
  • Incubation conditions: 37°C for 18–24 hours
  • Use of positive controls (e.g., polymyxin B) and solvent controls (to rule out solvent toxicity) . Data should be normalized to peptide concentration (μM) and reported as MIC (minimum inhibitory concentration) or MBC (minimum bactericidal concentration).

Q. What are the limitations of current in vitro models for studying this compound’s activity?

In vitro models often fail to replicate in vivo conditions such as:

  • Serum protein binding (e.g., albumin) reducing peptide bioavailability.
  • pH variability in infection sites (e.g., acidic wounds). Researchers should supplement in vitro assays with serum stability tests and pH-adjusted media to improve translational relevance .

Advanced Research Questions

Q. How can conflicting MIC values for this compound across studies be systematically addressed?

Contradictions in MIC data (e.g., K. pneumoniae MIC = 11 μM vs. 44 μM) may arise from strain-specific resistance mechanisms or experimental variables (e.g., inoculum size, growth phase). To resolve discrepancies:

  • Replicate experiments using CLSI guidelines.
  • Perform meta-analyses of published data to identify trends.
  • Apply statistical tools (e.g., ANOVA) to isolate influential variables .

Q. What experimental strategies can elucidate this compound’s mechanism of action against fungal pathogens like Candida albicans?

Advanced methodologies include:

  • Fluorescence microscopy with membrane dyes (e.g., propidium iodide) to visualize membrane permeabilization.
  • Proteomic profiling to identify fungal targets (e.g., ergosterol biosynthesis enzymes).
  • Synergy assays with azoles (e.g., fluconazole) to assess combinatorial effects using fractional inhibitory concentration (FIC) indices .

Q. How can researchers optimize this compound’s selectivity index (SI) to minimize host cell toxicity?

The SI (ratio of cytotoxic concentration to MIC) can be improved via:

  • Structure-activity relationship (SAR) studies : Modifying non-critical residues to reduce hydrophobicity (linked to mammalian cell lysis).
  • In silico modeling : Tools like Molecular Dynamics (MD) simulations predict interactions with eukaryotic vs. prokaryotic membranes.
  • Hemolysis assays : Validate toxicity using red blood cells (RBCs) at varying peptide concentrations .

Q. What methodologies are recommended for studying this compound’s stability under physiological conditions?

Stability assessments involve:

  • Proteolytic degradation tests : Incubate with trypsin or human serum to measure half-life.
  • Mass spectrometry (MS) : Identify degradation products and cleavage sites.
  • Temperature/pH stability assays : Monitor activity after exposure to extremes (e.g., 4–40°C, pH 5–9) .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?

  • Feasible : Ensure access to Rana dybowskii specimens or synthetic peptide suppliers.
  • Novel : Investigate understudied targets (e.g., biofilms, persister cells).
  • Ethical : Adhere to animal welfare guidelines for in vivo models.
  • Relevant : Align with global priorities like antimicrobial resistance (AMR) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Principal Component Analysis (PCA) : Identify correlations between structural features and activity.
  • Meta-regression : Analyze cross-study variability in MIC values .

Data Interpretation and Reporting

Q. How should researchers address non-reproducible results in this compound studies?

  • Document all experimental parameters (e.g., bacterial strain sources, peptide synthesis protocols).
  • Use open-access repositories (e.g., Zenodo) to share raw data.
  • Apply the STROBE or ARRIVE guidelines for transparent reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.